cis-Tranilast - 91920-58-0

cis-Tranilast

Catalog Number: EVT-383378
CAS Number: 91920-58-0
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, is a drug initially developed for its antiallergic properties. It has been widely studied for its potential therapeutic effects in various medical fields, including oncology, immunology, and the treatment of fibrotic diseases. Recent research has expanded our understanding of Tranilast's mechanisms of action and its potential applications in combination therapies for cancer treatment and its protective effects against drug-induced organ toxicity.

Synthesis Analysis

cis-Tranilast is synthesized through the photo-irradiation of tranilast. [] This process involves exposing tranilast to ultraviolet (UV) light, which induces isomerization around the double bond in the cinnamoyl moiety, leading to the formation of the cis isomer. [] The efficiency of this transformation is influenced by factors such as the wavelength and intensity of the UV light, solvent, and irradiation time.

Applications in Various Fields

Oncology

In oncology, Tranilast has been investigated for its ability to enhance the efficacy of chemotherapeutic agents. Studies have demonstrated that Tranilast, in combination with cisplatin, can reduce the required dose of cisplatin, thereby potentially minimizing its side effects while maintaining its antitumor activity1. This combination has been shown to decrease fibrosis and mitosis while increasing apoptosis in scirrhous gastric cancer models1. Similarly, Tranilast has been found to synergize with cisplatin and doxorubicin in inhibiting the viability of osteosarcoma cells, leading to increased apoptosis and G2/M arrest4. Moreover, a novel platinum(IV) pro-drug based on Cisplatin and Tranilast, named Traniplatin, has shown increased cytotoxic activity against colon and lung cancer cells while sparing immune cells, suggesting a potential immunomodulatory role5.

Immunology and Allergy

Tranilast's anti-allergic activity has been attributed to its ability to inhibit hyaluronidase and prevent histamine release from sensitized mast cells2. The cis-isomer of Tranilast, produced by photo-irradiation, has been found to possess even more potent anti-allergic properties than the parent compound2. This enhanced activity could be beneficial in the treatment of allergic conditions and asthma67.

Protection Against Drug-Induced Toxicity

Tranilast has also been studied for its protective effects against drug-induced organ toxicity. Specifically, it has been shown to abrogate cisplatin-induced testicular and epididymal injuries by restoring oxidative status and modulating apoptosis/proliferation signaling pathways3. This protective effect is dose-dependent and is associated with the inhibition of pro-inflammatory factors and the restoration of spermatogenesis3.

Tranilast

Compound Description: Tranilast (N-(trans-3, 4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has been used clinically for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis []. Recent studies have shown that Tranilast also exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-tumor, and anti-angiogenic effects [, , , , , , , , , , , ].

Relevance: Tranilast is the trans-isomer of cis-Tranilast []. The two isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond in the cinnamoyl moiety.

N-(cis-3, 4-dimethoxycinnamoyl) anthranilic acid

Compound Description: N-(cis-3, 4-dimethoxycinnamoyl) anthranilic acid is a photo-irradiated product of Tranilast []. Research indicates it is a more potent hyaluronidase inhibitor than Tranilast and demonstrates superior anti-allergic activity in vitro and in vivo [].

Cyclobutane derivative (dimer)

Compound Description: This compound is formed through the photo-irradiation of Tranilast []. Limited information is available regarding its specific biological activities.

Relevance: The cyclobutane derivative is generated alongside cis-Tranilast during the photo-irradiation of Tranilast, suggesting a structural relationship arising from the dimerization of Tranilast molecules [].

Mechanism of Action

Tranilast's mechanism of action is multifaceted. It has been shown to inhibit the release of chemical mediators from mast cells and leukocytes, which are crucial in the pathophysiology of allergic reactions67. Additionally, Tranilast exhibits antagonistic effects on the smooth muscle contracting activity of leukotrienes and thromboxane, which are involved in inflammatory responses67. In the context of cancer, Tranilast has been found to enhance the effects of anticancer agents such as cisplatin by inhibiting cell proliferation, inducing G2/M phase arrest, and increasing apoptosis in cancer cells14. This synergistic effect is mediated through the modulation of various signaling pathways, including the inhibition of hyaluronidase activity, which is more pronounced in the cis-isomer of Tranilast2.

Properties

CAS Number

91920-58-0

Product Name

cis-Tranilast

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Synonyms

2-[[(2Z)-3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid; (Z)-2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid;

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.